molecular formula C16H15N3O3 B14109831 4-{(1Z)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl acetate

4-{(1Z)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl acetate

Cat. No.: B14109831
M. Wt: 297.31 g/mol
InChI Key: NXPKCPUIMCQQSH-WQRHYEAKSA-N
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Description

4-{(1Z)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl acetate is a complex organic compound that features a pyridine ring, a hydrazone linkage, and an acetate ester group

Preparation Methods

The synthesis of 4-{(1Z)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl acetate typically involves the condensation of 2-(pyridin-3-ylcarbonyl)hydrazine with 4-acetylphenyl acetate under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.

    Substitution: The acetate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-{(1Z)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{(1Z)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage can form reversible covalent bonds with active sites on enzymes, inhibiting their activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, further modulating their function .

Comparison with Similar Compounds

Similar compounds include other hydrazone derivatives and pyridine-containing molecules. Compared to these compounds, 4-{(1Z)-1-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]ethyl}phenyl acetate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Some similar compounds include:

This compound’s unique structure makes it a valuable tool in various scientific research and industrial applications.

Properties

Molecular Formula

C16H15N3O3

Molecular Weight

297.31 g/mol

IUPAC Name

[4-[(Z)-C-methyl-N-(pyridine-3-carbonylamino)carbonimidoyl]phenyl] acetate

InChI

InChI=1S/C16H15N3O3/c1-11(13-5-7-15(8-6-13)22-12(2)20)18-19-16(21)14-4-3-9-17-10-14/h3-10H,1-2H3,(H,19,21)/b18-11-

InChI Key

NXPKCPUIMCQQSH-WQRHYEAKSA-N

Isomeric SMILES

C/C(=N/NC(=O)C1=CN=CC=C1)/C2=CC=C(C=C2)OC(=O)C

Canonical SMILES

CC(=NNC(=O)C1=CN=CC=C1)C2=CC=C(C=C2)OC(=O)C

Origin of Product

United States

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